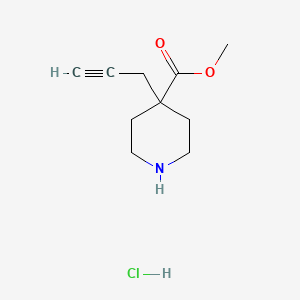

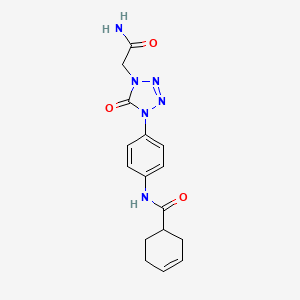

![molecular formula C21H21N5OS B2365983 1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone CAS No. 872987-38-7](/img/structure/B2365983.png)

1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone is a complex organic compound. It is a member of piperazines . The molecular formula of this compound is C21H21N5OS .

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its physical and chemical properties. The structure of this compound is complex, with multiple rings and functional groups .Scientific Research Applications

Herbicidal Activity

Research has identified pyridazinone compounds as potent herbicides, inhibiting photosynthesis and the Hill reaction in plants. Such compounds, including modifications of pyrazon, have been studied for their phytotoxic effects, offering insights into their mechanisms of action, which include interference with chloroplast development and resistance to metabolic detoxification in plants (Hilton et al., 1969).

Analgesic and Anti-inflammatory Activity

Arylpiperazinyl structures present in potent antinociceptive agents have been explored for their analgesic and anti-inflammatory properties. Studies involving ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives have demonstrated significant activity without the ulcerogenic effects commonly associated with NSAIDs, indicating a beneficial profile for pain management and inflammation reduction (Duendar et al., 2007).

Antiviral Activity

The synthesis and study of pyridazinone derivatives have revealed their potential in antiviral treatments. Certain derivatives have shown effectiveness against HSV1 and HAV-MBB, showcasing the broad spectrum of activities that these compounds can offer in antiviral therapy (Attaby et al., 2006).

Pharmaceutical Research

In pharmaceutical research, the synthesis of novel CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold has been identified. These compounds have shown promising results in binding assays and pharmacokinetic profiles, suggesting potential for further development in therapeutic applications (Pennell et al., 2013).

Corrosion Inhibition

Studies on the application of pyridazine derivatives for corrosion inhibition in metals have demonstrated their effectiveness. The ability of these compounds to form protective layers on metal surfaces, thereby reducing the rate of corrosion, highlights their potential in materials science and engineering (Olasunkanmi et al., 2017).

properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c27-21(26-14-12-25(13-15-26)18-4-2-1-3-5-18)16-28-20-7-6-19(23-24-20)17-8-10-22-11-9-17/h1-11H,12-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJINVJVCZIQCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)

![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)

![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)